molecular formula C26H17FN2O3S B14081063 2-(6-Ethyl-1,3-benzothiazol-2-yl)-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(6-Ethyl-1,3-benzothiazol-2-yl)-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14081063
M. Wt: 456.5 g/mol
InChI Key: DVYPVLSGLFXWCX-UHFFFAOYSA-N
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Description

2-(6-Ethyl-1,3-benzothiazol-2-yl)-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of benzothiazole derivatives.

Preparation Methods

The synthesis of 2-(6-Ethyl-1,3-benzothiazol-2-yl)-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. Common synthetic routes include:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.

Mechanism of Action

The mechanism of action of 2-(6-Ethyl-1,3-benzothiazol-2-yl)-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the c-Jun NH2-terminal protein kinase (JNK) signaling pathway, which plays a role in cell survival and apoptosis . By inhibiting this pathway, the compound can promote cell survival and reduce neuronal damage in ischemic conditions .

Comparison with Similar Compounds

Similar compounds to 2-(6-Ethyl-1,3-benzothiazol-2-yl)-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other benzothiazole derivatives such as:

The uniqueness of this compound lies in its specific structural features and its ability to interact with multiple biological targets, making it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C26H17FN2O3S

Molecular Weight

456.5 g/mol

IUPAC Name

2-(6-ethyl-1,3-benzothiazol-2-yl)-7-fluoro-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H17FN2O3S/c1-2-14-8-10-18-20(12-14)33-26(28-18)29-22(15-6-4-3-5-7-15)21-23(30)17-13-16(27)9-11-19(17)32-24(21)25(29)31/h3-13,22H,2H2,1H3

InChI Key

DVYPVLSGLFXWCX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3C(C4=C(C3=O)OC5=C(C4=O)C=C(C=C5)F)C6=CC=CC=C6

Origin of Product

United States

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